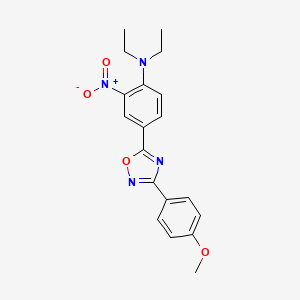
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine and agriculture.
Mécanisme D'action
The mechanism of action of (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and neuroinflammation by inhibiting the activity of various enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest and apoptosis, and decrease tumor growth. In neurodegenerative disorders, this compound has been found to improve cognitive function, reduce oxidative stress and neuroinflammation, and protect neurons from damage. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for weed control.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide is its versatility in various scientific fields. It has been found to exhibit potent antitumor, anti-inflammatory, and herbicidal properties, making it a potential candidate for drug development and weed control. However, one of the main limitations of this compound is its toxicity. It has been found to exhibit cytotoxicity in various cell lines, making it potentially harmful to normal cells. Therefore, further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Orientations Futures
There are several future directions for (E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide research. In medicine, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. In agriculture, further studies are needed to determine the optimal concentration and application of this compound for weed control. In addition, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs or compounds. Overall, this compound has significant potential for use in various scientific fields and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step reaction process involving the condensation of 2-methylbenzoyl chloride and pyridine-2-carboxaldehyde with piperidine-4-carbohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
(E)-1-(2-methylbenzoyl)-N'-(pyridin-2-ylmethylene)piperidine-4-carbohydrazide has been extensively studied for its potential use in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for weed control.
Propriétés
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-6-2-3-8-18(15)20(26)24-12-9-16(10-13-24)19(25)23-22-14-17-7-4-5-11-21-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFWJXZITKIKIO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

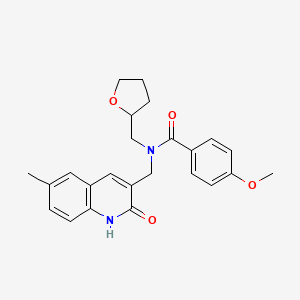
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)


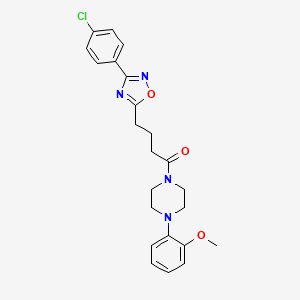
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)


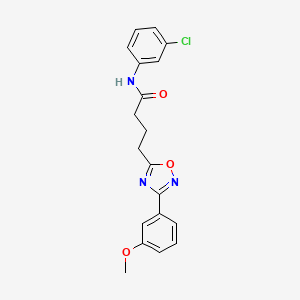
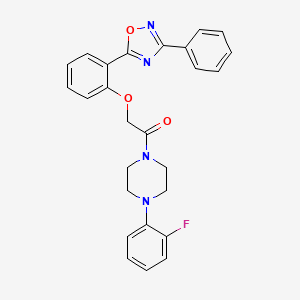
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
